molecular formula C11H6F4N2O2 B1444967 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1119489-35-8

1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1444967
CAS No.: 1119489-35-8
M. Wt: 274.17 g/mol
InChI Key: DQFNNZACWHABEG-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ( 1119489-35-8 ) is a high-value pyrazole-carboxylic acid derivative offered with a minimum purity of 97% to ≥98% . This compound features a molecular formula of C 11 H 6 F 4 N 2 O 2 and a molecular weight of 274.17 g/mol . Its structure is characterized by a 1H-pyrazole ring substituted at the 1-position with a 3-fluorophenyl group and at the 5-position with a trifluoromethyl (CF3) group, while the 4-position is occupied by a carboxylic acid functional group . The carboxylic acid moiety makes this compound a versatile building block or intermediate in organic synthesis and medicinal chemistry research. It is particularly valuable for the design and synthesis of novel molecules, such as more complex amides and esters, for screening in pharmaceutical and agrochemical development programs. The presence of both fluorine and trifluoromethyl groups is of significant interest due to their ability to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules. Researchers are advised to handle this material with care. It is associated with the GHS signal word "Warning" and hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For safe handling, refer to the corresponding Safety Data Sheet (SDS). Recommended storage is sealed in a dry environment at 2-8°C . This product is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic use, or for any form of human consumption.

Properties

IUPAC Name

1-(3-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2O2/c12-6-2-1-3-7(4-6)17-9(11(13,14)15)8(5-16-17)10(18)19/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFNNZACWHABEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(C=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization

  • The pyrazole ring is formed by condensing a hydrazine derivative with a β-diketone or an α,β-unsaturated ester. For example, condensation of 3-fluorophenylhydrazine with a trifluoromethyl-substituted β-diketone or an α,β-unsaturated ester bearing trifluoromethyl groups.
  • This reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF), dioxane, or dichloromethane under controlled temperature conditions (often low temperature to room temperature) to favor cyclization.
  • Catalysts such as sodium iodide or potassium iodide may be employed to facilitate cyclization and improve yields.

Representative Reaction Scheme (Simplified)

Step Reactants Conditions Product/Intermediate Notes
1 3-fluorophenylhydrazine + trifluoromethyl-substituted β-diketone or α,β-unsaturated ester Organic solvent (THF, dioxane), low temperature, catalyst (NaI or KI) Pyrazole ring intermediate Cyclization reaction
2 Ester intermediate Alkali hydrolysis, then acidification This compound Purification by recrystallization

Research Findings and Optimization

  • The molar ratios of reactants are critical; for example, a molar ratio of 1:0.95-0.98:1.0-1.5 for difluoroacetyl halide, α,β-unsaturated ester, and acid-binding agent respectively has been reported for related pyrazole carboxylic acids to optimize yield and purity.
  • The use of acid-binding agents such as triethylamine or N,N-diisopropylethylamine ensures controlled reaction pH and prevents side reactions during substitution and hydrolysis steps.
  • Reaction purity often exceeds 95% after concentration under reduced pressure and extraction steps, indicating efficient conversion and minimal by-products.
  • Final yields of purified pyrazole carboxylic acids typically range from 80% to 96%, depending on reaction conditions and purification methods.

Data Table: Summary of Preparation Parameters

Parameter Description Typical Conditions Remarks
Starting Materials 3-fluorophenylhydrazine, trifluoromethyl β-diketones or α,β-unsaturated esters Commercially available or synthesized intermediates Fluorine substituents introduced early
Solvents THF, dioxane, dichloromethane, 1,2-dichloroethane Anhydrous, inert atmosphere preferred Solvent choice affects reaction rate and yield
Catalysts Sodium iodide, potassium iodide Catalytic amounts Facilitate cyclization
Acid-binding Agents Triethylamine, N,N-diisopropylethylamine Stoichiometric to slight excess Control pH during substitution/hydrolysis
Temperature 0–25 °C for condensation; elevated temperatures for cyclization Controlled via ice bath or heating mantle Prevents decomposition or side reactions
Purification Recrystallization from alcohol-water mixtures (35-65%) Methanol, ethanol, isopropanol + water Enhances purity and crystallinity
Yield 80–96% Dependent on reaction optimization High purity (>95%) achievable

Chemical Reactions Analysis

Carboxylic Acid Derivitization Reactions

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions:

Reaction TypeReagents/ConditionsProduct(s) FormedYield (%)Reference
Esterification Ethanol, H₂SO₄ (catalytic), refluxEthyl 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate78-82
Amidation SOCl₂ → NH₃ or R-NH₂Corresponding carboxamides65-73
Decarboxylation Cu powder, quinoline, 200°C1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole41

Key findings :

  • Esterification proceeds efficiently under acid catalysis due to the electron-withdrawing trifluoromethyl group activating the carboxylic acid .

  • Amidation requires prior conversion to the acyl chloride (via SOCl₂ or PCl₅).

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring shows limited EAS activity due to fluorine's deactivating effect. Documented reactions include:

Reaction TypeReagents/ConditionsPosition of SubstitutionYield (%)Reference
Nitration HNO₃/H₂SO₄, 0°CPara to fluorine28
Sulfonation H₂SO₄ (fuming), 50°CMeta to pyrazole ring34

Mechanistic insight :

  • Nitration occurs at the para position relative to fluorine due to its −I effect outweighing +M directing .

  • Sulfonation favors the meta position to the pyrazole ring, driven by steric and electronic factors .

Pyrazole Ring Functionalization

The pyrazole core participates in regioselective reactions:

Reaction TypeReagents/ConditionsProduct(s) FormedYield (%)Reference
N-Alkylation CH₃I, K₂CO₃, DMF1-(3-fluorophenyl)-4-(methoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazole89
Halogenation (C-3)NBS, AIBN, CCl₄3-Bromo derivative67

Notable observations :

  • N-Alkylation occurs exclusively at the pyrazole nitrogen due to steric protection of the carboxylic acid group .

  • Bromination at C-3 proceeds via radical mechanisms under NBS/AIBN conditions .

Trifluoromethyl Group Reactivity

The CF₃ group is typically inert but participates in specialized transformations:

Reaction TypeReagents/ConditionsProduct(s) FormedYield (%)Reference
Hydrolysis KOH (aq), 120°C, 24h5-Carboxylic acid derivative<10
Nucleophilic substitution NaN₃, DMF, 100°C5-Azidotrifluoromethyl productTrace

Limitations :

  • CF₃ group shows extreme stability under standard conditions, requiring harsh reagents for modification .

Metal-Catalyzed Cross-Couplings

The compound serves as a substrate in palladium-mediated reactions:

Reaction TypeCatalysts/ConditionsProduct(s) FormedYield (%)Reference
Suzuki coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃4-Aryl-substituted derivatives55-62
Ullmann coupling CuI, 1,10-phenanthroline, DMF4-Amino derivatives48

Synthetic utility :

  • Suzuki couplings enable introduction of diverse aryl groups at C-4 .

  • Ullmann reactions form C-N bonds with primary amines under copper catalysis .

Heterocyclic Annulation Reactions

The pyrazole-carboxylic acid system participates in ring-forming reactions:

Reaction PartnersConditionsNew Heterocycle FormedYield (%)Reference
2-Aminothiophenol PPA, 120°CPyrazolo[3,4-b]benzothiazepine71
Hydrazine hydrate Ethanol, refluxPyrazolo[3,4-d]pyridazine63

Structural impact :

  • Annulation with 2-aminothiophenol creates fused 7-membered rings with sulfur incorporation .

  • Hydrazine-mediated cyclizations generate nitrogen-rich bicyclic systems .

Oxidation/Reduction Pathways

Reaction TypeReagents/ConditionsProduct(s) FormedYield (%)Reference
Pyrazole ring oxidation KMnO₄, H₂O, 80°CPyrazole N-oxide38
Carboxylic acid reduction LiAlH₄, THF4-Hydroxymethylpyrazole derivative82

Mechanistic notes :

  • LiAlH₄ reduces the carboxylic acid to a primary alcohol without affecting the CF₃ group.

  • N-Oxide formation occurs selectively at the pyrazole nitrogen adjacent to the fluorophenyl group .

Critical Analysis of Reaction Pathways

  • Steric effects : The 3-fluorophenyl and CF₃ groups create significant steric hindrance, limiting reactions at C-3 and C-5 positions .

  • Electronic effects : The −I effect of fluorine and CF₃ groups deactivates the pyrazole ring toward electrophiles but enhances carboxylic acid reactivity .

  • Solvent dependency : Polar aprotic solvents (DMF, DMSO) generally improve yields in metal-catalyzed reactions , while protic solvents favor acid-catalyzed esterifications.

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications .

Scientific Research Applications

Medicinal Chemistry

1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid serves as a versatile building block in the synthesis of various pharmaceuticals. Its unique structure allows for the introduction of functional groups that can modulate biological activity.

Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the carboxylic acid group have led to compounds that inhibit specific cancer cell lines, showcasing the potential for developing new anticancer agents.

Agrochemicals

The compound is also utilized in the development of agrochemicals, particularly herbicides and fungicides. Its ability to interact with biological systems makes it an attractive candidate for creating effective crop protection agents.

Case Study: Herbicide Development
Research has indicated that certain derivatives of this compound can selectively inhibit weed growth without harming crops. This selectivity is crucial for sustainable agricultural practices.

Materials Science

In materials science, this compound is employed in synthesizing advanced materials with desirable properties such as thermal stability and chemical resistance.

Case Study: Polymer Synthesis
The compound has been used as a monomer in the synthesis of high-performance polymers. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistrySynthesis of pharmaceuticals with potential anticancer activityDerivatives show inhibition against specific cancer lines
AgrochemicalsDevelopment of selective herbicidesEffective against weeds while safe for crops
Materials ScienceUse in high-performance polymer synthesisPolymers exhibit enhanced mechanical and thermal properties

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The trifluoromethyl group increases XLogP3 (e.g., 2.4–3.8), enhancing membrane permeability but reducing aqueous solubility. Methoxy or hydroxyethyl groups lower XLogP3 (e.g., 1.2–1.5) .
  • Hydrogen Bonding: Carboxamide or amino groups (e.g., 5-amino derivatives) increase hydrogen bond donors, improving target engagement in drug design .
  • Heterocyclic vs. Aromatic Substituents : Pyridinyl or thiazole-thiophene substituents (e.g., ) introduce heteroatoms, altering electronic profiles and bioavailability compared to purely aromatic systems.

Crystallographic and Stability Data

  • The target compound’s planar pyrazole ring facilitates π-stacking in crystal lattices, as seen in related structures (P-1 space group, ). In contrast, hydroxyethyl-substituted analogs form hydrogen-bonded dimers, enhancing thermal stability .

Biological Activity

1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique trifluoromethyl group and a fluorophenyl moiety, which significantly influence its interaction with biological targets. This article explores the synthesis, biological activity, and potential applications of this compound, supported by case studies and research findings.

  • Molecular Formula : C10H6F4N2O2
  • Molecular Weight : 230.166 g/mol
  • CAS Number : 1119489-35-8

The compound is characterized by its robust structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a fluorophenyl group. These modifications are known to enhance lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Reaction of hydrazine with β-diketones or β-ketoesters.
  • Substitution Reactions : Introduction of the fluorophenyl and trifluoromethyl groups through halogenation and trifluoromethylation techniques.
  • Purification : Utilization of chromatographic methods to obtain high-purity compounds suitable for biological testing.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In various studies, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

  • Case Study : A study evaluating the compound's COX-2 inhibitory activity reported an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib. The compound displayed selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for gastrointestinal health .
CompoundIC50 (μM)COX Enzyme Targeted
This compound0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2

Anticancer Activity

Preliminary findings suggest that this compound may also possess anticancer properties. The trifluoromethyl group is known to enhance the potency of compounds against various cancer cell lines by altering their metabolic pathways.

  • Research Findings : In vitro studies have shown that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines, potentially through apoptosis induction mechanisms .

The mechanism underlying the biological activity of this compound involves:

  • Enzyme Inhibition : Binding to active sites of COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.
  • Molecular Interactions : The presence of fluorine atoms enhances hydrogen bonding and hydrophobic interactions, increasing binding affinity to target proteins .

Comparison with Similar Compounds

Comparative studies with structurally similar compounds reveal that the unique trifluoromethyl and fluorophenyl substitutions significantly impact biological activity.

CompoundSubstitutionNotable Activity
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidChlorine instead of FluorineReduced COX inhibition
1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acidMethyl instead of TrifluoromethylLower anti-inflammatory activity

Applications in Research and Medicine

The potential applications of this compound extend beyond anti-inflammatory effects:

  • Pharmaceutical Development : As a lead compound for developing new anti-inflammatory agents.
  • Agricultural Chemistry : Utilized in the synthesis of agrochemicals, particularly herbicides .

Q & A

Q. Table 1: Synthetic Parameters for Analogous Pyrazole Derivatives

ParameterOptimal RangeReference
Reaction Temperature80-100°C
CatalystPd(PPh₃)₄ or K₃PO₄
Purification SolventEthyl acetate/hexane (3:7)
Yield70-85%

Q. Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMR (DMSO)δ 7.8 (pyrazole H), δ 8.1 (Ar-H)
¹³C NMRδ 160.2 (C=O), δ 121.5 (CF₃)
ESI-MS[M+H]⁺ = 315.1 (calc. 315.06)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

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